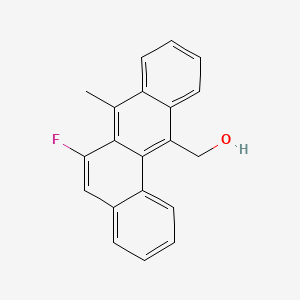![molecular formula C15H14O B14435358 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan CAS No. 77630-44-5](/img/structure/B14435358.png)
2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan is an organic compound belonging to the class of naphthofurans This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with a prop-1-en-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan typically involves the condensation of 2-hydroxy-1-naphthaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone, and the product is obtained after purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are known for their cytotoxic properties.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include dichlone and oxygen under basic conditions.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or alkylating agents are commonly used.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized naphthofurans with various substituents.
Scientific Research Applications
2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan involves its interaction with various molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can induce oxidative stress and damage cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran
- Anhydrolinalool oxide
- E-Herboxide (dehydroxylinalool oxide)
Uniqueness
2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan is unique due to its fused naphthalene and furan ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
77630-44-5 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-prop-1-en-2-yl-2,3-dihydrobenzo[g][1]benzofuran |
InChI |
InChI=1S/C15H14O/c1-10(2)14-9-12-8-7-11-5-3-4-6-13(11)15(12)16-14/h3-8,14H,1,9H2,2H3 |
InChI Key |
WLBUCNKORCXWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


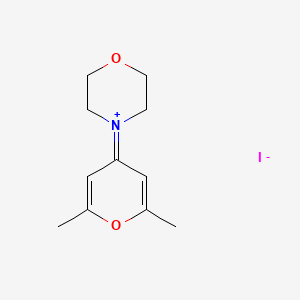
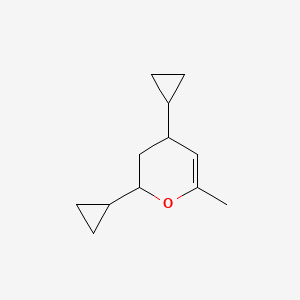
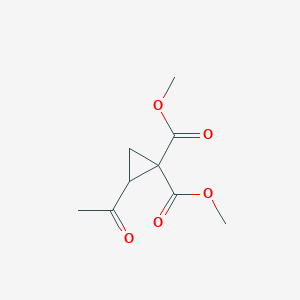

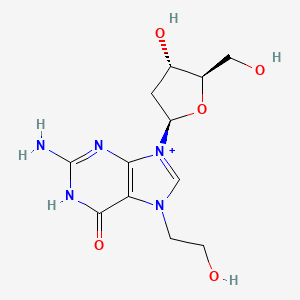
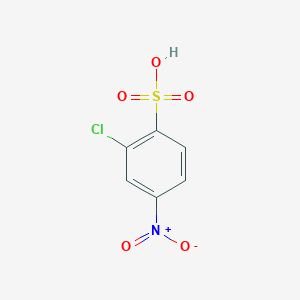
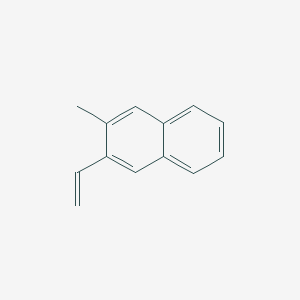
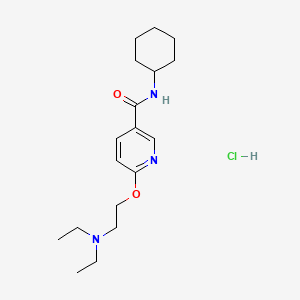
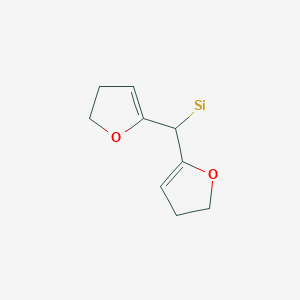
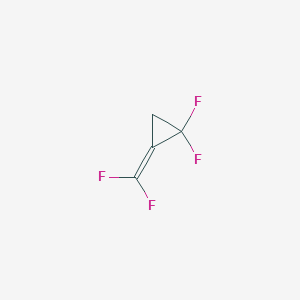

![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
